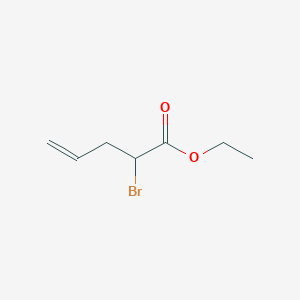
4-Pentenoic acid, 2-bromo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenoic acid, 2-bromo-, ethyl ester is an organic compound with the molecular formula C7H11BrO2 It is a derivative of pentenoic acid, where a bromine atom is attached to the second carbon of the pentenoic acid chain, and the carboxylic acid group is esterified with an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-bromo-, ethyl ester typically involves the bromination of 4-pentenoic acid followed by esterification. One common method is:
Bromination: 4-Pentenoic acid is reacted with bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) to introduce the bromine atom at the second carbon position.
Esterification: The resulting 2-bromo-4-pentenoic acid is then esterified with ethanol (C2H5OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentenoic acid, 2-bromo-, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Addition Reactions: The double bond in the pentenoic acid chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation, or halogens like chlorine (Cl2) or bromine (Br2) for halogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 2-hydroxy-4-pentenoic acid ethyl ester, 2-amino-4-pentenoic acid ethyl ester, etc.
Addition: Formation of 2,3-dibromo-4-pentenoic acid ethyl ester, 2-chloro-4-pentenoic acid ethyl ester, etc.
Oxidation: Formation of 2-bromo-4-pentenoic acid.
Reduction: Formation of 2-bromo-4-pentanol ethyl ester.
Applications De Recherche Scientifique
4-Pentenoic acid, 2-bromo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Pentenoic acid, 2-bromo-, ethyl ester involves its interaction with various molecular targets. The bromine atom and the double bond in the pentenoic acid chain make it a reactive molecule that can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition or modification of enzyme activity, disruption of cellular processes, or alteration of metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentenoic acid ethyl ester: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-pentenoic acid: Not esterified, making it more polar and less volatile.
Ethyl 5-bromopentanoate: Has a bromine atom at the fifth carbon, affecting its reactivity and chemical properties.
Uniqueness
4-Pentenoic acid, 2-bromo-, ethyl ester is unique due to the presence of both a bromine atom and a double bond in its structure. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Propriétés
Numéro CAS |
39149-86-5 |
|---|---|
Formule moléculaire |
C7H11BrO2 |
Poids moléculaire |
207.06 g/mol |
Nom IUPAC |
ethyl 2-bromopent-4-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-3-5-6(8)7(9)10-4-2/h3,6H,1,4-5H2,2H3 |
Clé InChI |
JIRSFCMWHKOGLQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



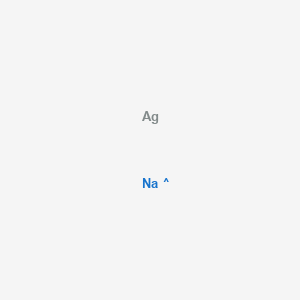
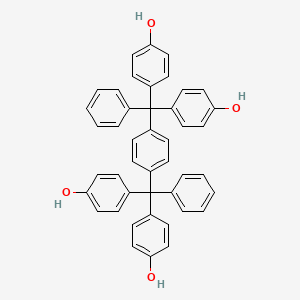

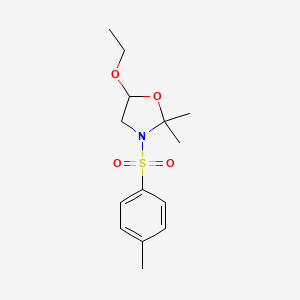
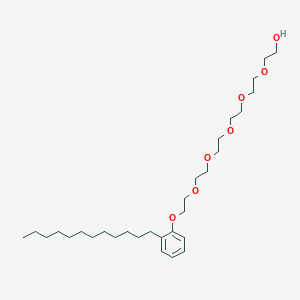
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
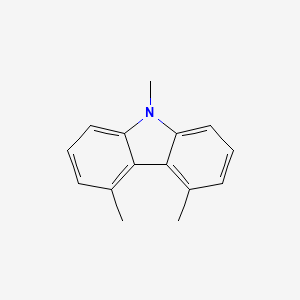

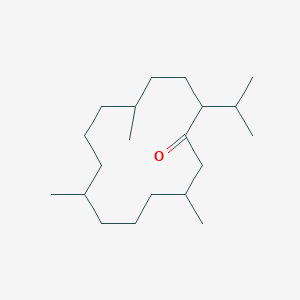

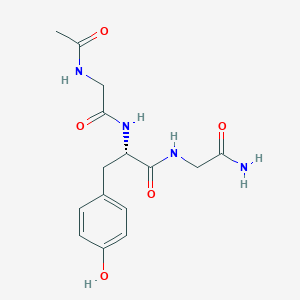
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)
